

Application Notes and Protocols for ASP2905 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: ASP2905

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Introduction

ASP2905 is a potent and selective inhibitor of the voltage-gated potassium channel Kv12.2, encoded by the KCNH3 gene.[1][2] This channel is a member of the ether-à-go-go (KCNH) family.[3] **ASP2905** has demonstrated potential as a therapeutic agent for neurological and psychiatric disorders, including Attention Deficit/Hyperactivity Disorder (ADHD) and schizophrenia.[2][4] Its mechanism of action involves the modulation of neuronal excitability and neurotransmitter release.[4][5] Patch clamp electrophysiology is a critical technique for characterizing the effects of **ASP2905** on KCNH3 channels and its broader impact on neuronal function. These application notes provide detailed protocols for utilizing **ASP2905** in patch clamp studies.

Mechanism of Action

ASP2905 selectively inhibits KCNH3 channels, which are concentrated in the forebrain.[4][5] By blocking these potassium channels, **ASP2905** is thought to prevent the efflux of potassium ions (K⁺) from dendritic spines in the prefrontal cortex, thereby potentiating recurrent excitation of neurons involved in working memory.[5] Furthermore, studies have shown that **ASP2905** increases the efflux of key neurotransmitters, dopamine and acetylcholine, in the medial prefrontal cortex.[4] This modulation of neuronal activity and neurotransmitter levels underlies its potential therapeutic effects. In electrophysiological recordings, **ASP2905** has been shown

to decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal neurons.[3]

Data Presentation

The following tables summarize the quantitative data regarding the electrophysiological effects of **ASP2905**.

Table 1: Potency of **ASP2905** on KCNH3 Channels

Parameter	Cell Type	Channel	Value	Reference
IC50	CHO cells expressing KCNH3	KCNH3 (Kv12.2)	9.0 nM	[3]

Table 2: Effect of **ASP2905** on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

Concentration	Cell Type	Effect	Reference
0.1 μ M	Cultured rat hippocampal neurons	Decreased frequency of sIPSCs	[3]
1 μ M	Cultured rat hippocampal neurons	Decreased frequency of sIPSCs	[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recordings of KCNH3 Currents in CHO Cells

This protocol describes the methodology for assessing the inhibitory effect of **ASP2905** on KCNH3 channels expressed in a heterologous system like Chinese Hamster Ovary (CHO) cells.

1. Cell Culture and Transfection:

- Culture CHO cells in F12 (HAM) medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Transfect cells with a plasmid encoding human KCNH3 using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
- Plate cells on glass coverslips 24-48 hours post-transfection for electrophysiological recording.

2. Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
- **ASP2905** Stock Solution: Prepare a 10 mM stock solution of **ASP2905** in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

- Transfer a coverslip with transfected CHO cells to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch clamp configuration on a fluorescently identified cell.
- Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -80 mV.
- To elicit KCNH3 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
- After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of **ASP2905** (e.g., 1 nM to 1 μM).
- Record the current at each concentration until a steady-state block is achieved.

4. Data Analysis:

- Measure the peak outward current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of **ASP2905**.
- Calculate the percentage of current inhibition for each concentration.

- Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Cultured Hippocampal Neurons

This protocol is designed to investigate the effect of **ASP2905** on synaptic transmission by recording sIPSCs from cultured neurons.

1. Primary Hippocampal Neuron Culture:

- Dissect hippocampi from embryonic day 18 (E18) rat pups.
- Dissociate the tissue and plate the neurons on poly-D-lysine coated coverslips.
- Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
- Use neurons for recording after 14-21 days in vitro.

2. Solutions:

- External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose. Bubble with 95% O₂ / 5% CO₂.
- Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 2 EGTA, 2 MgATP, 0.3 NaGTP. Adjust pH to 7.3 with CsOH. (Using a high chloride internal solution will allow for the detection of GABA-A receptor-mediated currents as inward currents at a holding potential of -70 mV).
- **ASP2905** Application: Prepare dilutions of **ASP2905** in the external solution from a DMSO stock.

3. Electrophysiological Recording:

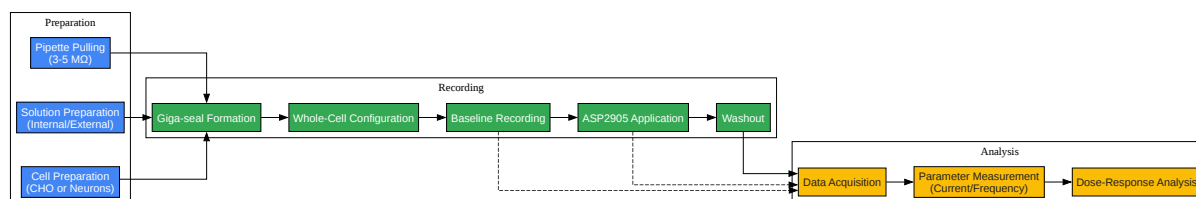
- Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
- Establish a whole-cell patch clamp configuration on a pyramidal-like neuron.
- Clamp the neuron at a holding potential of -70 mV.
- Record baseline sIPSC activity for 5-10 minutes. sIPSCs will appear as transient inward currents.
- Perfuse the chamber with **ASP2905** at the desired concentrations (e.g., 0.1 μ M and 1 μ M).
- Record sIPSCs in the presence of the compound for 5-10 minutes at each concentration.

- Perform a washout by perfusing with aCSF to check for reversibility of the effect.

4. Data Analysis:

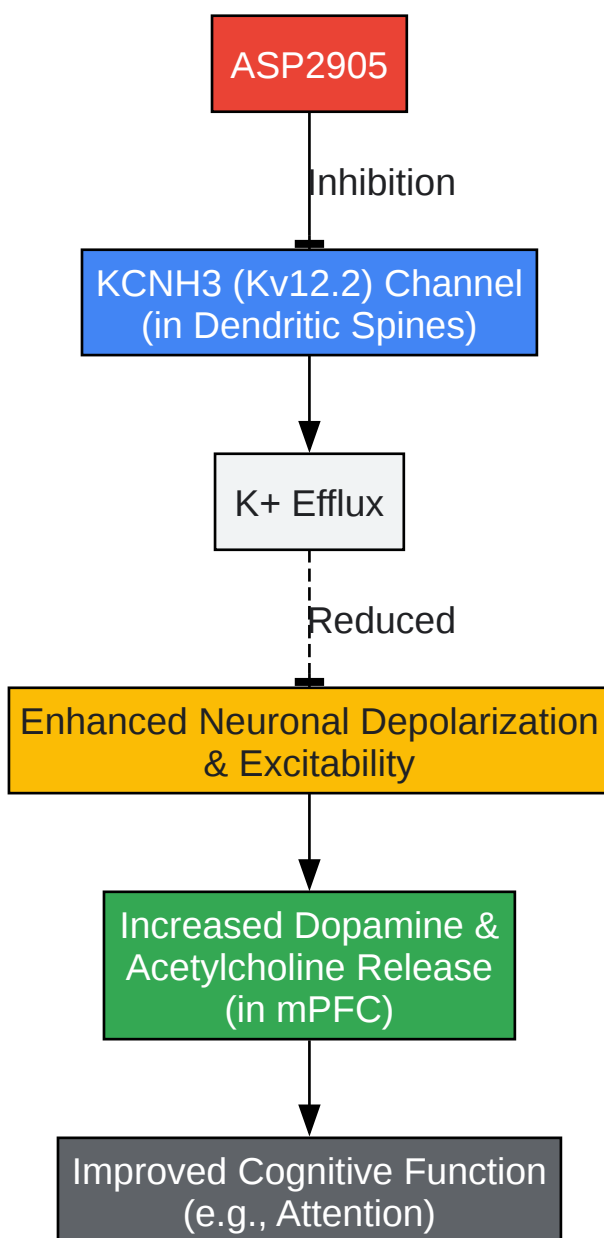
- Use event detection software to analyze the frequency and amplitude of sIPSCs.
- Compare the sIPSC frequency and amplitude before, during, and after the application of **ASP2905**.
- Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes.

Visualizations



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Caption: Patch clamp experimental workflow for **ASP2905**.



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Caption: Proposed signaling pathway of **ASP2905**.

Clinical Development

While preclinical studies highlight the potential of **ASP2905**, publicly available information on its clinical trial status is limited. Some sources suggest that it has undergone Phase 1 clinical trials.[5] For the most current information, it is recommended to consult clinical trial registries and publications from the developing pharmaceutical company, Astellas Pharma Inc.[2][3][4]

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